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molecular formula C8H14O2 B597120 4-(Methoxymethyl)cyclohexan-1-one CAS No. 17159-84-1

4-(Methoxymethyl)cyclohexan-1-one

Cat. No. B597120
M. Wt: 142.198
InChI Key: KPQOQSYRJHFQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582769B2

Procedure details

To (1,4-Dioxa-spiro[4.5]dec-8-yl)-methanol (10 g) in tetrahydrofuran (300 mL) in an ice bath was added sodium hydride (3.6 g of 60% in mineral oil) and the mixture stirred for 30 min. Methyl iodide 7.8 mL in THF (20 mL) was added dropwise and the reaction was allowed to warm slowly to room temperature overnight. Water (20 mL) was added and the reaction mixture partially concentrated, then partitioned between water (100 mL) and diethyl ether (300 mL). The organic phase was isolated, dried and concentrated in vacuo. The crude was then taken up in tetrahydrofuran (250 mL) and 40 mL of 3N aqueous HCl was added. The reaction was stirred for 2 h at room temperature, partially concentrated and then the crude product was extracted with diethyl ether, dried, concentrated and purified by flash chromatography (eluant 4 hexane: 1 ethyl acetate) to give 4-methoxymethyl-cyclohexanone 4.9 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([CH2:11][OH:12])[CH2:7][CH2:6]2)OCC1.[H-].[Na+].[CH3:15]I.O>O1CCCC1>[CH3:15][O:12][CH2:11][CH:8]1[CH2:7][CH2:6][C:5](=[O:1])[CH2:10][CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)CO
Name
Quantity
3.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7.8 mL
Type
reactant
Smiles
CI
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture partially concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between water (100 mL) and diethyl ether (300 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
40 mL of 3N aqueous HCl was added
STIRRING
Type
STIRRING
Details
The reaction was stirred for 2 h at room temperature
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
partially concentrated
EXTRACTION
Type
EXTRACTION
Details
the crude product was extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (eluant 4 hexane: 1 ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COCC1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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